Cas no 2034237-08-4 (3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide)

3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide
- F6574-0330
- AKOS032464370
- 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide
- 3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
- 2034237-08-4
- 3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide
-
- Inchi: 1S/C15H11FN4O2/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21)
- InChI Key: RHHGNVMZVAYOEL-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1C(NCC1C(C2=COC=C2)=NC=CN=1)=O
Computed Properties
- Exact Mass: 298.08660377g/mol
- Monoisotopic Mass: 298.08660377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 80.9Ų
3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-0330-15mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-2mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-75mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-3mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-2μmol |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-1mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-50mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-4mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-5μmol |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-0330-40mg |
3-fluoro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide |
2034237-08-4 | 40mg |
$140.0 | 2023-09-07 |
3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide Related Literature
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide
3-Fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide (CAS No. 2034237-08-4): A Comprehensive Overview
The compound 3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide, with the CAS registry number 2034237-08-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The molecule incorporates a pyridine ring, a pyrazine ring, and a furan moiety, all of which contribute to its unique chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those with multiple aromatic rings and electron-withdrawing or donating groups. The pyridine ring in this compound is a key structural element, as it provides aromatic stability and can participate in various hydrogen bonding interactions. The pyrazine ring, on the other hand, introduces additional conjugation and potential sites for π–π interactions, which are critical for molecular recognition in biological systems. The presence of the furan group further enhances the molecule's electronic properties, making it a promising candidate for modulating enzyme activity or receptor binding.
One of the most notable aspects of CAS No. 2034237-08-4 is its potential as a bioactive compound. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, making this compound a potential lead for anti-inflammatory drug development. Recent in vitro studies have demonstrated that CAS No. 2034237-08-4 exhibits selective inhibition of COX-2 over COX-1, which is a desirable property for reducing adverse effects associated with non-selective COX inhibitors.
In addition to its enzymatic activity, this compound has shown promise in modulating cellular signaling pathways. For instance, it has been reported to interact with G-protein coupled receptors (GPCRs), which are major targets for therapeutic intervention in diseases such as cardiovascular disorders and neurodegenerative conditions. The ability of CAS No. 2034237-08-4 to modulate these receptors suggests its potential as a scaffolding molecule for designing more potent and selective drugs.
The synthesis of CAS No. 2034237-08-4 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyridine ring through cyclization reactions, followed by functionalization to introduce the fluoro group and the pyrazine-furan moiety. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for preclinical studies.
From an analytical standpoint, the characterization of CAS No. 2034237-08_
2034237-08-4 (3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide) Related Products
- 1384788-48-0(6-phenyl-7-azabicyclo[4.2.0]octane)
- 90416-61-8(3,5-Dichloro-4-propoxyaniline)
- 1862606-09-4(1-(5-fluoropentyl)-1H-1,2,4-triazol-3-amine)
- 2171192-82-6(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopropane-1-carboxylic acid)
- 2229621-17-2(2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethane-1-sulfonyl fluoride)
- 1261920-94-8(4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid)
- 1361575-25-8(3,5-Bis(2,4,6-trichlorophenyl)pyridine-2-acetic acid)
- 2228639-84-5(tert-butyl N-methyl-N-[1-oxo-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate)
- 2418731-10-7(Tert-butyl 4-[3-(methoxycarbonyl)-2,4,6-trimethyl-5-(methylamino)phenyl]piperazine-1-carboxylate)
- 2229304-40-7(tert-butyl 2-(3,4-dihydroxy-5-methoxyphenyl)piperazine-1-carboxylate)



